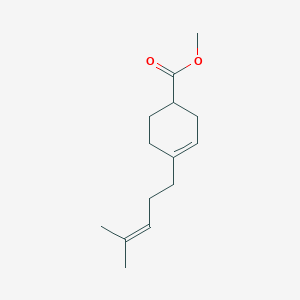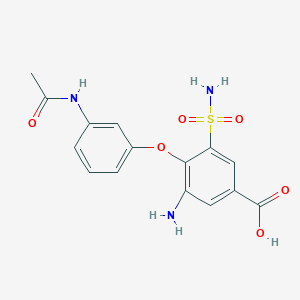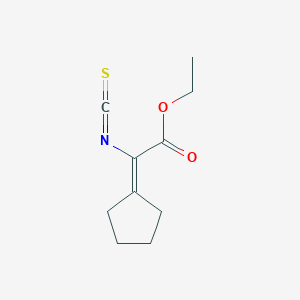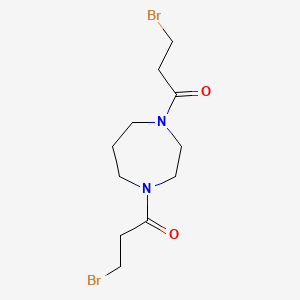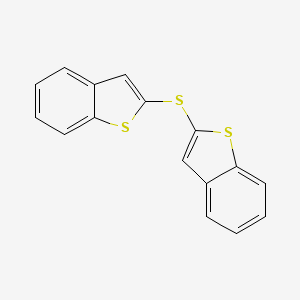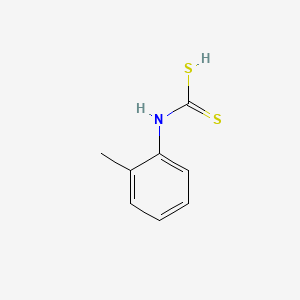
3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide is an organic compound that belongs to the class of cinnamamides This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a hydroxyethyl group attached to the cinnamamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide typically involves the reaction of cinnamoyl chloride with N-cyclohexyl-N-(2-hydroxyethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-N-(2-oxoethyl)cinnamamide.
Reduction: Formation of N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide.
Substitution: Formation of N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide derivatives with various substituents.
Aplicaciones Científicas De Investigación
3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)benzamide
- 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)phenylacetamide
- 3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)propionamide
Uniqueness
3-Chloro-N-cyclohexyl-N-(2-hydroxyethyl)cinnamamide is unique due to its cinnamamide backbone, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
43196-36-7 |
|---|---|
Fórmula molecular |
C17H22ClNO2 |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
(E)-3-(3-chlorophenyl)-N-cyclohexyl-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C17H22ClNO2/c18-15-6-4-5-14(13-15)9-10-17(21)19(11-12-20)16-7-2-1-3-8-16/h4-6,9-10,13,16,20H,1-3,7-8,11-12H2/b10-9+ |
Clave InChI |
JWFUVYCCAKTNNX-MDZDMXLPSA-N |
SMILES isomérico |
C1CCC(CC1)N(CCO)C(=O)/C=C/C2=CC(=CC=C2)Cl |
SMILES canónico |
C1CCC(CC1)N(CCO)C(=O)C=CC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


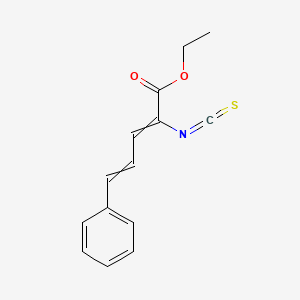
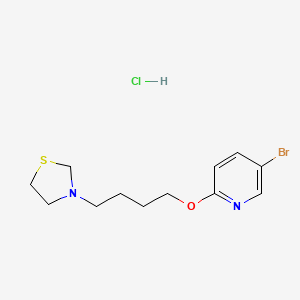



![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)

